![molecular formula C11H12BrN3 B3002533 3-bromo-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine CAS No. 439108-94-8](/img/structure/B3002533.png)
3-bromo-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-bromo-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found in certain databases .Scientific Research Applications
Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidines are recognized for their impact in medicinal chemistry due to their structural similarity to several biomolecules. They have been explored as potential drugs in the treatment of cancer, inflammatory diseases, and viral infections .
Pharmaceutical Industry
These derivatives are key structural motifs in pharmaceuticals and have been incorporated into structures as potential therapeutic agents .
Pesticides
The unique properties of pyrazolo[1,5-a]pyrimidines make them suitable candidates for developing new pesticides .
Dyes and Pigments
Their chemical structure allows for application in dyes and pigments, providing coloration solutions for various industries .
Tubulin Polymerization Inhibition
Some pyrazolo[1,5-a]pyrimidine derivatives have been developed as cytotoxic drugs that inhibit tubulin polymerization, an integral part of chemotherapy .
Optical Applications
These compounds have been identified as strategic for optical applications due to their tunable photophysical properties and simpler synthetic methodologies .
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds have been known to have good absorption and distribution profiles, undergo metabolism in the liver, and be excreted through the kidneys .
Result of Action
Similar compounds have been known to have various effects, including anti-inflammatory, antiviral, and antitumor activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
properties
IUPAC Name |
10-bromo-7,11-dimethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-6-8-4-3-5-9(8)15-11(13-6)10(12)7(2)14-15/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHZUTNIDJRSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C3=C1CCC3)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323053 |
Source
|
Record name | 10-bromo-7,11-dimethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819767 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
439108-94-8 |
Source
|
Record name | 10-bromo-7,11-dimethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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